molecular formula C16H14O3 B600448 2'-Hydroxy-3-methoxychalcone CAS No. 7146-86-3

2'-Hydroxy-3-methoxychalcone

Cat. No. B600448
CAS RN: 7146-86-3
M. Wt: 254.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Hydroxy-3-methoxychalcone is an aromatic ketone with the molecular formula C16H14O3 . It is a solid substance and is part of the chalcone family, which are biogenetic precursors of flavonoids and isoflavonoids .


Synthesis Analysis

Chalcones like 2’-Hydroxy-3-methoxychalcone can be synthesized through the Claisen-Schmidt reaction . This involves the condensation of an acetophenone derivative with an aldehyde in the presence of a base . For example, 2’,4’-dichloro-4-hydroxy-3-methoxychalcone was synthesized from 2,4-dichloro acetophenone and vanillin .


Molecular Structure Analysis

The molecular weight of 2’-Hydroxy-3-methoxychalcone is 254.28 Da . Its structure includes two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system .

Scientific Research Applications

Bioprecursor of Flavonoids

Chalcones, including 2’-Hydroxy-3-methoxychalcone, are secondary metabolites belonging to the flavonoid family that are ubiquitous in edible and medicinal plants . They are bioprecursors of plant flavonoids and important intermediates of the flavonoid biosynthetic pathway .

Traditional Medicines

Plants containing chalcones, such as 2’-Hydroxy-3-methoxychalcone, have been used in traditional medicines since antiquity .

Antioxidant Activity

Chalcones exert great diversity in pharmacological activities, including antioxidant activity . The complex of 2’-Hydroxychalcone with vanadium oxychloride has been found to be one of the most active free radical scavengers .

Anticancer Activity

Chalcones, including 2’-Hydroxy-3-methoxychalcone, have shown anticancer activity . For instance, 2’,4’,4-trihydroxy-3-methoxychalcone showed the most active against Hela and WiDr cell lines .

Antimicrobial Activity

Chalcones have demonstrated antimicrobial activity . This suggests that 2’-Hydroxy-3-methoxychalcone could potentially be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

Chalcones have also shown anti-inflammatory activity . This indicates that 2’-Hydroxy-3-methoxychalcone could be used in the treatment of inflammatory diseases.

Antiviral Activity

Chalcones have exhibited antiviral activity . This suggests that 2’-Hydroxy-3-methoxychalcone could potentially be used in the development of new antiviral drugs.

Drug Discovery

In view of having tremendous pharmacological potential, chalcone scaffolds/chalcone derivatives and bioflavonoids after subtle chemical modification could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules/drug candidates .

Safety And Hazards

Safety data sheets suggest that 2’-Hydroxy-3-methoxychalcone may cause skin and eye irritation and may be harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Chalcones, including 2’-Hydroxy-3-methoxychalcone, are being investigated for their potential antitumor activity . They are considered promising candidates for new drug investigations due to their extensive biological activity . Future research may focus on exploring the therapeutic potential of 2’-Hydroxy-3-methoxychalcone and other chalcone derivatives .

properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-11,17H,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFWQYIIRNXCEQ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-3-methoxychalcone

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